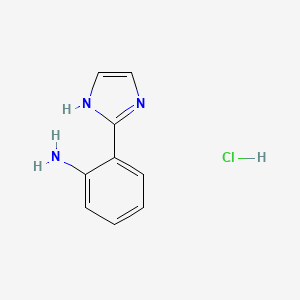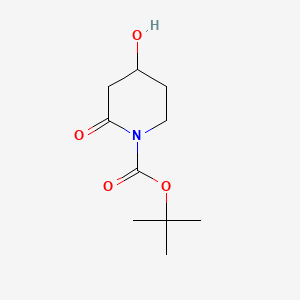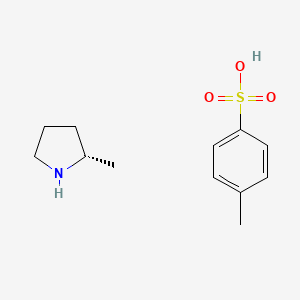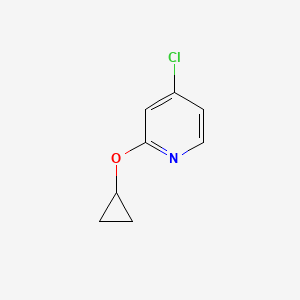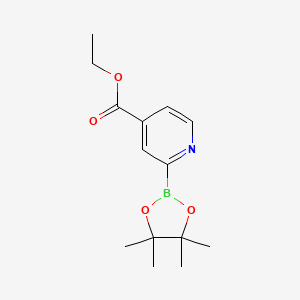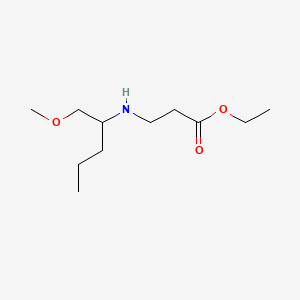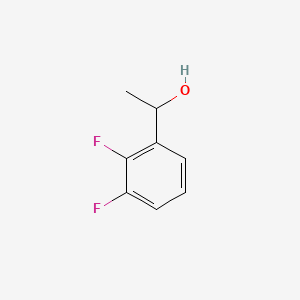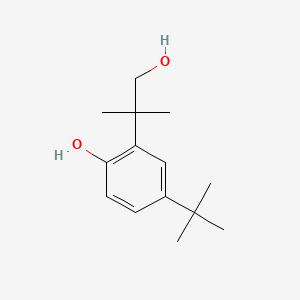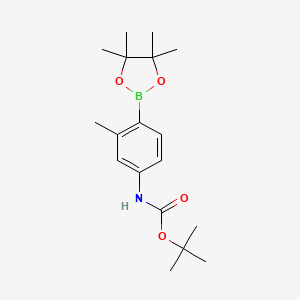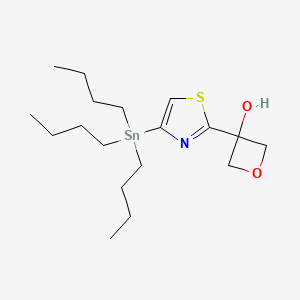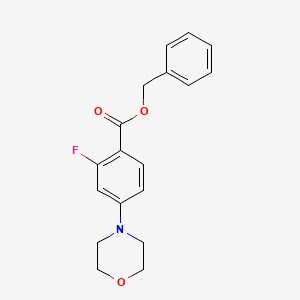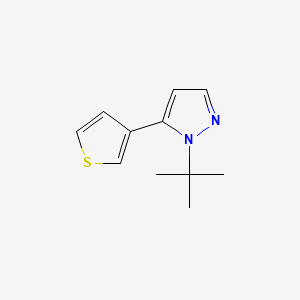
Ethanone, 1-(3-ethenyloxiranyl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxirane ring and an ethenyl group attached to the ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by oxidation to form the desired ethanone derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and mild oxidants for the subsequent oxidation step.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives .
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in enzyme inhibition and other biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(3-ethenyl-2-oxiranyl)-: Similar structure with slight variations in the position of the oxirane ring.
Ethanone, 1-(2-ethenyloxiranyl)-: Another isomer with different positioning of the ethenyl group.
Uniqueness
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Propiedades
Número CAS |
113561-91-4 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1-(3-ethenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(8-5)4(2)7/h3,5-6H,1H2,2H3 |
Clave InChI |
QZBDHAIHGOAVRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)C=C |
SMILES canónico |
CC(=O)C1C(O1)C=C |
Sinónimos |
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B568039.png)
